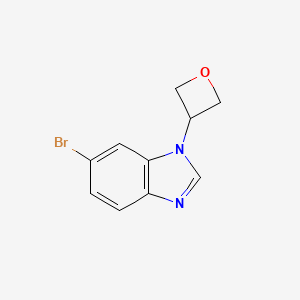![molecular formula C13H6ClF3N2O3 B13913541 3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chloro group, a furanyl group, and a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core
準備方法
The synthesis of 3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial production methods for this compound may involve multistep processes that include the preparation of intermediate compounds, purification steps, and final functionalization to introduce the chloro, furanyl, and trifluoromethyl groups. These methods are optimized for large-scale production and may involve the use of specialized equipment and reagents to ensure high yield and purity .
化学反応の分析
3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the furanyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imidazo[1,2-a]pyridine core or the functional groups attached to it.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group may yield carboxylic acids, while nucleophilic substitution of the chloro group may result in the formation of amides or thioethers.
科学的研究の応用
3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various chemical reactions, making it valuable for the synthesis of natural products and other bioactive compounds.
Material Science: The compound’s structural features make it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or as a receptor agonist by mimicking the natural ligand and activating the receptor .
類似化合物との比較
3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a similar imidazo[1,2-a]pyridine core but differs in the substitution pattern, which affects its chemical reactivity and applications.
3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate: This derivative has an additional phenyl acetate group, which may enhance its biological activity and specificity for certain targets.
特性
分子式 |
C13H6ClF3N2O3 |
|---|---|
分子量 |
330.64 g/mol |
IUPAC名 |
3-chloro-6-(furan-3-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H6ClF3N2O3/c14-10-9(12(20)21)18-11-8(13(15,16)17)3-7(4-19(10)11)6-1-2-22-5-6/h1-5H,(H,20,21) |
InChIキー |
QHPKZXMLFIRROM-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1C2=CN3C(=C(N=C3C(=C2)C(F)(F)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)

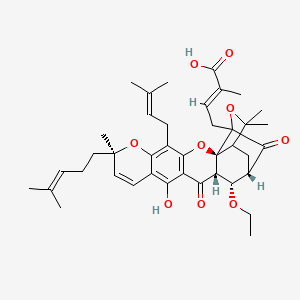
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
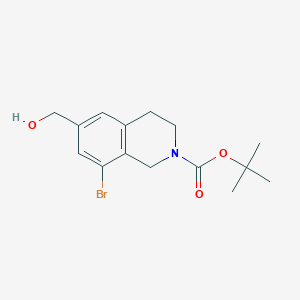
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
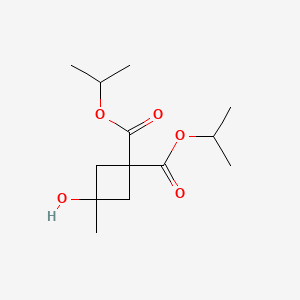
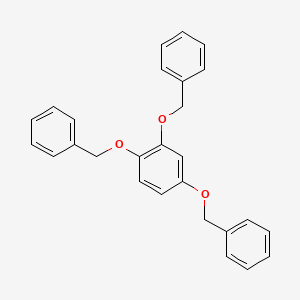
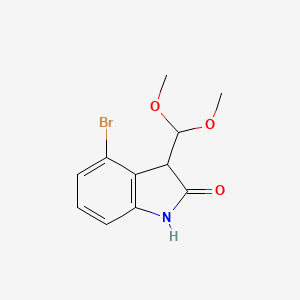


![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
